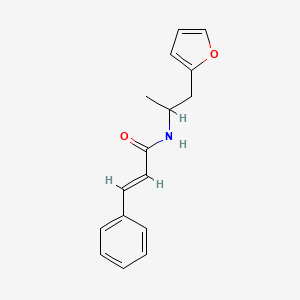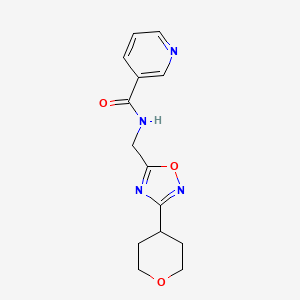
N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide” is a complex organic molecule that contains several functional groups. It includes a tetrahydro-2H-pyran ring, a 1,2,4-oxadiazole ring, and a nicotinamide moiety .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydro-2H-pyran ring is a six-membered ring with one oxygen atom and five carbon atoms . The 1,2,4-oxadiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The nicotinamide moiety contains a pyridine ring attached to an amide group .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. The tetrahydro-2H-pyran ring could potentially undergo reactions at the oxygen atom or at the carbon atoms . The 1,2,4-oxadiazole ring might undergo reactions at the nitrogen or oxygen atoms . The nicotinamide moiety could potentially undergo reactions at the nitrogen atoms or at the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of multiple polar groups (such as the amide group in the nicotinamide moiety and the oxygen and nitrogen atoms in the rings) could make this compound relatively polar .Wissenschaftliche Forschungsanwendungen
Overview
N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide is a compound that has potential implications in scientific research, particularly in the context of nicotinamide metabolism and the activity of nicotinamide N-methyltransferase (NNMT). This enzyme plays a critical role in the methylation of nicotinamide, a form of vitamin B3, affecting various metabolic pathways. Research into inhibitors of NNMT, such as the mentioned compound, is of great interest due to its potential to influence metabolic disorders, including obesity, type 2 diabetes, and certain forms of cancer.
NNMT in Metabolic Regulation
NNMT's role in metabolic regulation has been a subject of increasing interest. Studies have shown that NNMT expression varies significantly in the liver and is correlated with metabolic parameters in both humans and mice. NNMT's activity influences glucose and cholesterol metabolism through its product, 1-methylnicotinamide (MNAM), which suggests potential therapeutic targets for metabolic diseases ([Hong et al., 2015](https://consensus.app/papers/nicotinamide-nmethyltransferase-regulates-metabolism-hong/eff6951ff6a659c18cfefb9765449306/?utm_source=chatgpt)).
NNMT and Disease Pathophysiology
The overexpression of NNMT has been implicated in various human diseases. Research indicates that NNMT plays a significant role in physiology and pathophysiology by regulating the levels of its substrates, cofactor, and products. The enzyme's overexpression has been linked to several diseases, emphasizing the need for potent and selective small-molecule NNMT inhibitors as tools for biological and therapeutic hypothesis testing (Neelakantan et al., 2017).
NNMT Inhibition as a Therapeutic Strategy
The development of NNMT inhibitors is a promising strategy for treating metabolic and chronic diseases characterized by abnormal NNMT activity. Studies have identified potent inhibitors that showcase a significant range of activity and have developed comprehensive structure-activity relationships (SARs) for these inhibitors. Such developments direct future designs of drug-like inhibitors, potentially offering new treatments for diseases associated with NNMT (Neelakantan et al., 2017).
Eigenschaften
IUPAC Name |
N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c19-14(11-2-1-5-15-8-11)16-9-12-17-13(18-21-12)10-3-6-20-7-4-10/h1-2,5,8,10H,3-4,6-7,9H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKPQPKAWKOTQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Benzo[d]furan-2-yl-7-methyl-2-oxochromen-6-yl furan-2-carboxylate](/img/structure/B2992893.png)
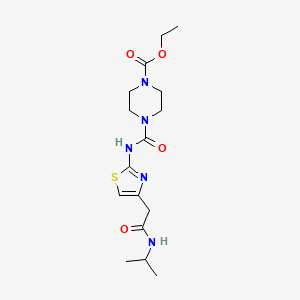
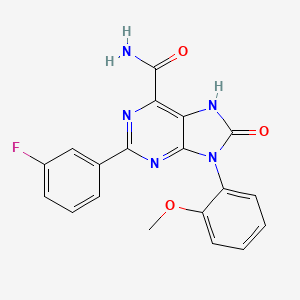
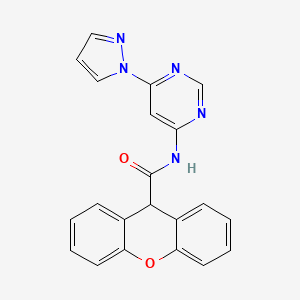

![Lithium;3-[3-(2-hydroxyethyl)diazirin-3-yl]propanoate](/img/structure/B2992904.png)
![2-ethoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2992905.png)
![methyl 3-(4-bromophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2992906.png)
![5-[(4-chloroanilino)methylene]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2992907.png)
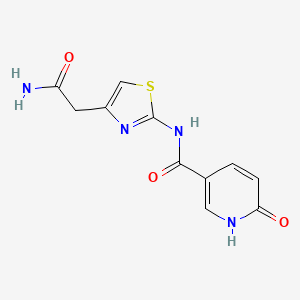
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(cyclopentylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2992911.png)

